molecular formula C10H10ClN3O B1488882 [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249839-79-9

[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1488882
CAS RN: 1249839-79-9
M. Wt: 223.66 g/mol
InChI Key: OXGPNHUIJMEQKM-UHFFFAOYSA-N
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Description

[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as CMTM, is a chemical compound that has been studied for its potential applications in scientific research. CMTM is a member of the triazole family of compounds, which are characterized by the presence of three nitrogen atoms in their chemical structure. This compound has been studied for its ability to act as an inhibitor of certain enzymes, and its potential applications in the laboratory setting.

Scientific Research Applications

  • Synthesis and Crystallography :

    • A study by Dong and Huo (2009) discussed the synthesis of a similar compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, and its crystal structure was determined using X-ray diffraction (Dong & Huo, 2009).
  • Catalytic Applications :

    • Ozcubukcu et al. (2009) reported the use of a similar triazolylmethanol compound as a catalyst in Huisgen 1,3-dipolar cycloadditions, demonstrating its effectiveness in facilitating these chemical reactions (Ozcubukcu et al., 2009).
  • Structural Analysis and Inhibition Activity :

    • The crystal structures of compounds containing triazol-4-yl methanol, including variants with slight modifications, have been reported, revealing insights into their molecular conformation and potential activity as α-glycosidase inhibitors (Gonzaga et al., 2016).
  • Molecular Interactions and Synthesis :

    • Ahmed et al. (2020) studied the synthesis and molecular interactions of ethyl 2-triazolyl-2-oxoacetate derivatives, examining the influence of various substituents on the interaction energy in these compounds (Ahmed et al., 2020).
  • Antimicrobial Activity :

    • Sunitha et al. (2017) synthesized novel benzofuran-based 1,2,3-triazoles, demonstrating high antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (Sunitha et al., 2017).
  • Corrosion Inhibition :

    • Ma et al. (2017) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating their effectiveness in this application (Ma et al., 2017).

properties

IUPAC Name

[1-(3-chloro-4-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGPNHUIJMEQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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